molecular formula C8H7ClF3NO3 B12312995 Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B12312995
M. Wt: 257.59 g/mol
InChI Key: SUBIYWAILZJQAX-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a chloromethyl group at position 2, a trifluoromethyl (CF₃) group at position 4, and an ethyl ester at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, agrochemicals, and pharmaceutical research. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the CF₃ group improves lipophilicity and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClF3NO3

Molecular Weight

257.59 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H7ClF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3

InChI Key

SUBIYWAILZJQAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Purity Source
Cyclocondensation Ethyl chloroacetoacetate Formamide, K₂CO₃ 120–135°C, 18 hr 50–60% 90–92%
Carbamate Reaction Ethyl 2-chloro-4,4,4-TFAA* sec-Butyl carbamate 150°C, 12 hr 45–50% 85–88%
Solid Phosgene Cyclization α-p-Chlorophenyl glycine Triphosgene, TFA† 60°C, 2–4 hr 95.4% 95.8%

*TFAA = Trifluoroacetoacetate; †TFA = Trifluoroacetic acid

Multi-Step Synthesis from Oxazole Precursors

Industrial guidelines from VulcanChem highlight a modular strategy starting with simpler oxazole derivatives:

  • Chloromethylation : Introducing the chloromethyl group via reaction with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃).
  • Trifluoromethylation : Using Ruppert-Prakash reagent (TMSCF₃) or halogen exchange (e.g., CF₃I) under copper catalysis.
  • Esterification : Converting the carboxylic acid intermediate to the ethyl ester using ethanol and H₂SO₄.

This method offers flexibility in adjusting substituents but requires rigorous purification after each step, resulting in an overall yield of 40–45%.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods. For example, microwave-assisted cyclization reduces reaction times from hours to minutes:

  • Mixing ethyl chloroacetoacetate with formamide and silica-supported K₂CO₃.
  • Irradiating at 150 W for 15 minutes.
  • Extracting with ethyl acetate and evaporating the solvent.

This approach achieves a 65% yield with 98% purity, demonstrating the potential for energy-efficient synthesis.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification.
  • Aromatic hydrocarbons (e.g., xylene, toluene) improve solubility of intermediates, as seen in the triphosgene method.

Catalysis

  • Copper(I) iodide accelerates trifluoromethylation steps, reducing side reactions.
  • Triethylamine acts as both a base and a catalyst in cyclization reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate as an anticancer agent. Its structural features allow it to interact with biological targets effectively. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer models.

Case Study : A derivative synthesized from this compound demonstrated an IC50_{50} value of 7.4 μM against a specific cancer cell line, indicating significant cytotoxicity and potential for further development as an anticancer drug .

2. Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For example, compounds derived from this compound exhibited strong inhibitory effects on cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

Applications in Agrochemicals

This compound has been explored as a potential agrochemical due to its ability to act as a herbicide or pesticide. The trifluoromethyl group enhances lipophilicity, which can improve the compound's efficacy in penetrating plant tissues.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Compound AEthyl Oxazole20085
Compound BEthyl Oxazole30090
This compoundTarget Compound25088

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Oxazole Derivatives

Substituent Variations on the Oxazole Ring

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate (CAS 1803606-95-2)
  • Structure : The chloromethyl group is replaced by a 1-chloroethyl moiety.
  • Molecular weight increases to 271.62 g/mol (vs. 253.6 g/mol for the target compound) .
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (CAS 1803581-40-9)
  • Structure : The CF₃ group is replaced by a difluoromethyl (CF₂H) group.
  • Impact : Reduced electronegativity and lipophilicity compared to CF₃, which may lower metabolic stability. Molecular weight decreases to 239.60 g/mol .
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate
  • Structure : Lacks the chloromethyl group, with a chlorine atom directly attached at position 2.
  • Impact : Reduced versatility in substitution reactions due to the absence of a methylene spacer, limiting applications in multi-step syntheses .

Comparative Data Table: Oxazole Derivatives

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Key Applications
Target Compound Chloromethyl CF₃ 253.6 Agrochemical intermediates, Lewis acid catalysis
Ethyl 2-(1-chloroethyl)-4-CF₃-oxazole-5-carboxylate 1-Chloroethyl CF₃ 271.62 Specialty synthesis
Ethyl 2-(chloromethyl)-4-CF₂H-oxazole-5-carboxylate Chloromethyl CF₂H 239.60 Fluorinated building block
Ethyl 2-chloro-4-CF₃-oxazole-5-carboxylate Chlorine CF₃ 239.6 Limited to direct coupling reactions

Comparison with Thiazole Analogs

Thiazoles, which replace the oxazole oxygen with sulfur, exhibit distinct electronic properties due to sulfur’s polarizability and larger atomic size.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 38471-47-5)

  • Structure : Thiazole core with a 4-methyl group, 4-CF₃-phenyl substituent, and ethyl ester.
  • Impact : Increased aromaticity and electron density compared to oxazoles, enhancing stability in acidic conditions. Applications include antimicrobial agents and kinase inhibitors .

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate

  • Structure: Features an aminophenyl group at position 2 and a phenyl group at position 4.
  • Impact: The amino group enables hydrogen bonding, improving solubility and bioavailability. Used in drug discovery for targeted therapies .

Functional Group Modifications in Related Heterocycles

Amino-Substituted Derivatives

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 1171528-99-6)
  • Structure: Ethylamino group replaces chloromethyl.
  • Impact : Reduced electrophilicity but enhanced hydrogen-bonding capacity, favoring interactions in biological systems .

Urea-Linked Thiazoles

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)
  • Structure : Combines a chloromethyl-thiazole with a urea moiety.
  • Impact : Urea groups are common in kinase inhibitors and anticancer agents. Yield: 52.7% (ESI-MS m/z: 412.1 [M+H]⁺) .

Biological Activity

Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

This compound is characterized by its unique oxazole structure, which contributes to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield. Recent studies have reported efficient methods for synthesizing similar oxazole derivatives, which may be applicable to this compound as well .

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:

2.1 Antimicrobial Activity

Oxazole derivatives, including the target compound, have demonstrated notable antimicrobial properties. For instance, a comprehensive review indicated that oxazole derivatives exhibit significant inhibitory effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds in this class were reported as follows:

CompoundMIC (µg/ml) against Bacterial Strains
This compoundTBD
Standard Antibiotic (e.g., Ampicillin)3.2

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

2.2 Anticancer Activity

Research has highlighted the anticancer potential of oxazole derivatives. For example, modifications to similar structures have resulted in compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines. A notable study reported that certain derivatives achieved IC50 values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MEXF 462) . While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on related compounds indicate several possible mechanisms:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives inhibit key enzymes involved in cellular processes, such as deacetylases and kinases .
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

4. Case Studies and Research Findings

Several case studies have explored the biological activity of oxazole derivatives:

  • A study on a series of 1,3-oxazole compounds found that those with trifluoromethyl groups exhibited enhanced potency against cancer cell lines compared to their non-fluorinated analogs .
  • Another investigation into the structure-activity relationship (SAR) of oxazoles revealed that modifications at specific positions significantly influenced their antibacterial and anticancer activities .

5. Conclusion

This compound represents a promising candidate for further research due to its potential antimicrobial and anticancer properties. Ongoing studies are necessary to elucidate its mechanisms of action and optimize its pharmacological profiles for therapeutic applications.

Q & A

Q. What spectroscopic methods are typically employed to characterize Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substituent positions and the integrity of the oxazole ring. For example, the trifluoromethyl group (-CF3_3) produces distinct 19^{19}F NMR signals, while the chloromethyl group (-CH2_2Cl) shows characteristic splitting in 1^1H NMR .
  • Infrared (IR) Spectroscopy: Identification of ester carbonyl (C=O) stretching (~1700 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns, particularly the loss of the ethyl ester group (–COOEt) .

Q. What synthetic strategies are used to prepare this compound?

Methodological Answer: Common routes involve:

  • Cyclocondensation: Reaction of β-ketoesters with chloromethyl-substituted nitriles or isocyanides to form the oxazole core. For example, ethyl 3-(trifluoromethyl)-4-oxopent-2-enoate can react with chloromethylamine derivatives under acidic conditions .
  • Post-Functionalization: Chloromethylation of a pre-formed oxazole ester using reagents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl2_2) .
  • Ester Hydrolysis and Refunctionalization: Controlled hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) to generate carboxylic acid intermediates, which can be re-esterified or derivatized .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of derivatives of this compound?

Methodological Answer:

  • Single-Crystal Growth: Slow evaporation of ethyl acetate or ethanol solutions yields diffraction-quality crystals. For example, colorless blocks of similar oxazole derivatives have been obtained via this method .
  • Data Collection and Refinement: Use of SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters. The chloromethyl group’s spatial orientation and potential rotational disorder can be resolved using anisotropic displacement parameters .
  • Validation: Cross-checking with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O or halogen bonding) that stabilize the crystal lattice .

Q. How do researchers optimize reaction conditions to mitigate side reactions during ester hydrolysis?

Methodological Answer:

  • Controlled pH and Temperature: Hydrolysis with aqueous NaOH in ethanol at 358 K for 1.5 hours minimizes decomposition of the trifluoromethyl group. Rapid acidification (pH = 1 with HCl) after alcohol evaporation ensures selective precipitation of the carboxylic acid .
  • Solvent Selection: Use of polar aprotic solvents (e.g., THF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency .
  • Monitoring by TLC/LCMS: Real-time tracking of ester conversion and intermediate stability to adjust reaction duration and prevent over-hydrolysis .

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for SN2 reactions. For example, the chloromethyl group’s leaving ability can be compared with bromo or iodo analogs .
  • Molecular Electrostatic Potential (MEP) Maps: Visualization of electron-deficient regions (e.g., near Cl) to identify sites susceptible to nucleophilic attack .
  • Kinetic Isotope Effects (KIE): Experimental validation using deuterated analogs to confirm computational predictions of reaction mechanisms .

Q. What strategies address discrepancies between theoretical and experimental IR spectra?

Methodological Answer:

  • Harmonic vs. Anharmonic Approximations: Include anharmonic corrections in computational models (e.g., VPT2 in Gaussian) to better match observed C=O and C–F stretching frequencies .
  • Solvent Effects: Simulate spectra using implicit solvent models (e.g., PCM for ethanol) to account for shifts caused by dielectric environments .
  • Crystallographic Cross-Validation: Compare experimental IR data with crystal structures to identify conformational differences (e.g., ester group rotation) that alter vibrational modes .

Q. How is the trifluoromethyl group’s electronic influence on the oxazole ring studied?

Methodological Answer:

  • Hammett Analysis: Correlate substituent constants (σmσ_m) with reaction rates of electrophilic aromatic substitutions (e.g., nitration) to quantify electron-withdrawing effects .
  • NMR Chemical Shift Trends: Compare 13^{13}C NMR shifts of the oxazole carbons with/without the –CF3_3 group to assess ring electron density .
  • X-ray Charge Density Analysis: Topological analysis of electron density maps to visualize the –CF3_3 group’s polarization effects on adjacent bonds .

Data Contradiction Analysis

Q. How to resolve conflicting 1^11H NMR data for chloromethyl group protons?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at 243–323 K to distinguish between dynamic effects (e.g., restricted rotation) and true chemical inequivalence .
  • COSY and NOESY: Identify scalar couplings or through-space interactions that explain splitting patterns. For example, diastereotopic protons may exhibit geminal coupling (J=1214J = 12–14 Hz) .
  • Crystallographic Correlation: Compare NMR-derived torsional angles with X-ray data to confirm conformational preferences .

Q. What causes variability in melting points of synthesized batches?

Methodological Answer:

  • Polymorph Screening: Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. For example, a metastable polymorph may melt 5–10°C lower than the stable form .
  • Purification Protocols: Recrystallization from ethyl acetate/hexane (1:3) removes low-melting impurities, as demonstrated for related thiazole carboxylates .
  • Thermogravimetric Analysis (TGA): Detect solvent inclusion (e.g., residual ethanol) that depresses observed melting points .

Q. How to validate the purity of intermediates in multi-step syntheses?

Methodological Answer:

  • HPLC-DAD/ELSD: Use reverse-phase C18 columns with UV/ELSD detection to quantify unreacted starting materials and byproducts. For example, a gradient of acetonitrile/water (0.1% TFA) resolves esters from carboxylic acids .
  • Combined Spectroscopy: Cross-validate 19^{19}F NMR (for –CF3_3) and LCMS to confirm molecular integrity .
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

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